Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
Description
Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone is a heterocyclic methanone derivative featuring an indolizine core linked via a carbonyl group to a pyrrolidine ring substituted with a pyridinyloxy moiety.
Properties
IUPAC Name |
indolizin-2-yl-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-18(14-11-15-5-2-4-9-20(15)12-14)21-10-7-16(13-21)23-17-6-1-3-8-19-17/h1-6,8-9,11-12,16H,7,10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCLDFSCQIVNEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)C3=CN4C=CC=CC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone can be achieved through several synthetic routes. One common method involves the copper-catalyzed cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes . This method leverages the cleavage of C–F bonds to construct the indolizine core efficiently. Another approach involves the annulation of substituted 2-alkylpyridines and cinnamic acids in the presence of copper (II) acetate, powdered nickel, 1,10-phenanthroline, and lithium acetate . These methods provide a straightforward and efficient access to a variety of substituted indolizines.
Chemical Reactions Analysis
Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize its properties, we compare this compound with structurally similar methanone derivatives reported in the literature:
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Pyrazine-based analogs (e.g., compound from ) exhibit electron-deficient aromatic systems, favoring interactions with electron-rich residues in orexin receptors .
Polarity and Solubility :
- The pyridin-2-yloxy substituent introduces polarity, likely improving aqueous solubility compared to lipophilic analogs like the 3,4-dimethoxybenzyl derivative in .
Biological Activity
Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Structure
The compound features an indolizine core, a pyridine ring, and a pyrrolidine moiety. Its IUPAC name is indolizin-2-yl-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone, with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O2 |
| Molecular Weight | 305.35 g/mol |
| CAS Number | 1903032-29-0 |
Synthesis
The synthesis of this compound can be achieved through various synthetic routes. A common method involves the copper-catalyzed cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes, which allows for the formation of the indolizine structure alongside the desired functional groups.
This compound exhibits its biological effects by interacting with specific molecular targets. It is believed to inhibit certain enzymes involved in cell proliferation, which contributes to its potential anticancer properties. Additionally, it may modulate receptor activity, influencing various signaling pathways within cells.
Antimicrobial and Anticancer Properties
Research indicates that this compound possesses significant antimicrobial and anticancer activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting its potential as a broad-spectrum antimicrobial agent.
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. For instance, it has been tested against several types of cancer cells, revealing IC50 values comparable to established chemotherapeutic agents .
Study 1: Anticancer Efficacy
A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound inhibited cell proliferation with an IC50 value of approximately 10 μM in breast cancer cells. Flow cytometry analyses revealed that the compound induced apoptosis in these cells, suggesting a potential mechanism for its anticancer activity .
Study 2: Antimicrobial Activity
Another research focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings showed that it exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL, highlighting its potential as a therapeutic agent for bacterial infections .
Comparative Analysis with Similar Compounds
This compound can be compared with other heterocyclic compounds known for their biological activities:
| Compound | Biological Activity | IC50/ MIC Values |
|---|---|---|
| Indole Derivatives | Anticancer, Antimicrobial | Varies |
| Pyrazolo-Pyrimidine Derivatives | Anticancer | IC50 = 9.1 nM |
| Imidazole Compounds | Antimicrobial | MIC = 10 µg/mL |
This comparison illustrates that while similar compounds exhibit biological activities, this compound presents unique properties due to its distinct structural features .
Q & A
Q. What are the key structural features of indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone, and how are they validated experimentally?
The compound combines an indolizine core with a pyrrolidine moiety substituted at the 3-position by a pyridin-2-yloxy group. Structural validation typically employs X-ray crystallography to resolve bond lengths, angles, and torsion angles. For example, related indolizine derivatives (e.g., 1-Methoxy-3-(pyridin-2-yl)indolizin-2-ylmethanone) exhibit monoclinic crystal systems (space group C2/c) with unit cell parameters such as , validated via SHELX refinement protocols . Hydrogen atoms are often located via difference Fourier synthesis, and methyl groups refined with isotropic displacement parameters .
Q. What synthetic routes are commonly employed for indolizine-pyrrolidine hybrids?
A representative method involves cyclization reactions of substituted pyridinium salts with acetylenes or ethylenes. For instance, 1-Hydroxy-3-(pyridin-2-yl)indolizin-2-ylmethanone is synthesized via methylation of a precursor using potassium tert-butanolate and methyl iodide in toluene, yielding 94% product . Alternative routes include transition-metal-mediated strategies (e.g., Pd-catalyzed couplings) for regioselective substitution .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.45–8.81 ppm, methyl groups at δ 3.75 ppm) .
- Mass Spectrometry (EI) : Confirms molecular weight (e.g., m/z 329 [M]) and fragmentation patterns .
- Elemental Analysis : Validates purity (e.g., C 72.25%, H 4.67% vs. calculated C 72.94%, H 4.59%) .
Advanced Research Questions
Q. How can synthetic yields be optimized for indolizine-pyrrolidine hybrids?
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency in reflux conditions .
- Catalysis : FeO@SiO/InO nanoparticles improve reaction rates and selectivity in pyrazole-allylidene derivatives, a strategy adaptable to indolizine systems .
- Temperature Control : Lower temperatures (e.g., 60°C) minimize side reactions in acetylene-based cyclizations .
Q. How do structural modifications influence biological activity (e.g., CDK inhibition)?
The pyrrolidine-1-yl methanone moiety is critical for target engagement. For example, AZD-5597—a structurally analogous CDK inhibitor—binds via hydrogen bonding between the methanone carbonyl and kinase active-site residues . Substitutions on the pyridinyloxy group (e.g., fluoro, methyl) modulate lipophilicity and bioavailability, as shown in SAR studies of orexin receptor antagonists .
Q. What strategies resolve contradictions in crystallographic data for indolizine derivatives?
- Twinned Data Refinement : SHELXL’s twin-law refinement handles pseudo-merohedral twinning common in indolizine crystals .
- Displacement Parameter Analysis : Anisotropic refinement of heavy atoms (e.g., iodine in tert-butyl derivatives) improves model accuracy .
- Validation Tools : R values < 0.07 and agreement factors (R1 < 0.05) ensure data reliability .
Q. How can computational methods complement experimental data for this compound?
Q. What are the challenges in scaling up synthesis, and how are they mitigated?
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) resolves regioisomers in multi-step syntheses .
- Stability : Storage at -20°C (powder) or -80°C (DMSO solutions) prevents decomposition, as demonstrated for AZD-5597 .
Methodological Notes
- Crystallography : Use SHELX suite (SHELXL, SHELXS) for structure solution and refinement, citing Sheldrick’s protocols .
- Synthetic Protocols : Prioritize transition-metal-free routes for cost-effectiveness and reproducibility .
- Data Interpretation : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
